プラバスタチンラクトン

概要

説明

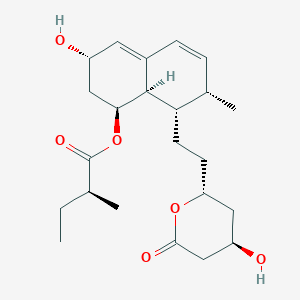

プラバスタチンラクトンは、スタチン系薬物のプラバスタチンの誘導体です。スタチンは、血液中のコレステロール値を低下させ、心臓血管疾患のリスクを軽減するために広く使用されています。プラバスタチンラクトンは、プラバスタチンのラクトン化によって形成されます。これは、プラバスタチンのヒドロキシ酸型をラクトン型に変換することを伴います。この化合物は、その薬理学的特性とプラバスタチンの代謝および安定性における役割のために、大きな関心を集めています。

2. 製法

合成経路および反応条件: プラバスタチンラクトンは、プラバスタチンからラクトン化反応によって合成できます。このプロセスでは、通常、酸性条件を使用して、ヒドロキシ酸基のラクトン環への環化を促進します。反応は、塩酸や硫酸などのさまざまな酸を用いて、制御された温度とpH条件下で実施できます。

工業的製造方法: プラバスタチンラクトンの工業的製造には、コンパクトンの発酵、それに続くヒドロキシル化およびラクトン化が含まれます。発酵プロセスでは、ストレプトマイセス・カルボフィルスなどの微生物を使用してコンパクトンを生産し、その後ヒドロキシル化してプラバスタチンを形成します。 最後のステップでは、プラバスタチンのラクトン化によってプラバスタチンラクトンが生成されます .

科学的研究の応用

Pravastatin lactone has several scientific research applications, including:

Chemistry: Used as a model compound to study lactonization and hydrolysis reactions.

Biology: Investigated for its role in the metabolism of pravastatin and its effects on cellular processes.

Medicine: Studied for its pharmacokinetics and pharmacodynamics in the context of cholesterol-lowering therapies.

Industry: Used in the development and quality control of pravastatin formulations.

作用機序

プラバスタチンラクトンは、3-ヒドロキシ-3-メチルグルタリルCoAレダクターゼという酵素を阻害することで効果を発揮します。この酵素は、コレステロールの生合成において重要な役割を果たします。この酵素を阻害することにより、プラバスタチンラクトンは、メバロン酸(コレステロールの前駆体)の産生を抑制し、それによって血液中のコレステロール値を低下させます。 分子標的は、酵素の活性部位であり、プラバスタチンラクトンが結合し、3-ヒドロキシ-3-メチルグルタリルCoAからメバロン酸への変換を阻止します .

類似化合物:

シンバスタチン: シンバスタチンラクトンを形成するためにラクトン化を受ける別のスタチン。

ロバスタチン: 構造と機能が似ており、ラクトン誘導体を形成します。

アトルバスタチン: 構造は異なるものの、コレステロール低下効果が類似したスタチン。

独自性: プラバスタチンラクトンは、その親水性のために独自性があります。これは、シンバスタチンやロバスタチンなど、より親油性である他のスタチンとは異なります。 この特性は、吸収、分布、および排泄に影響を与え、プラバスタチンラクトンは、親油性スタチンに関連する特定の副作用を引き起こす可能性が低くなります .

Safety and Hazards

生化学分析

Biochemical Properties

Pravastatin lactone interacts with various enzymes, proteins, and other biomolecules. It is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . The major metabolites are produced by chemical degradation in the stomach rather than by cytochrome P450-dependent metabolism in the liver .

Cellular Effects

Pravastatin lactone has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The neutral lactone and acid species of pravastatin are preferentially transported across the cell membrane and consequently preferentially metabolized and cleared .

Molecular Mechanism

Pravastatin lactone exerts its effects at the molecular level through various mechanisms. It inhibits endogenous cholesterol synthesis by competitive inhibition of HMG-CoA reductase . This inhibition leads to a decrease in cholesterol biosynthesis, mainly in the liver, where pravastatin lactone is selectively distributed .

Temporal Effects in Laboratory Settings

Over time, the effects of pravastatin lactone can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of pravastatin lactone vary with different dosages in animal models. For instance, in an animal model of cancer, pravastatin lactone increases the efficacy of bevacizumab when given in combination, further decreasing tumor growth and inhibiting angiogenesis and metastasis .

Metabolic Pathways

Pravastatin lactone is involved in various metabolic pathways. It is a part of the cholesterol biosynthesis pathway, where it inhibits the enzyme HMG-CoA reductase . This inhibition leads to a decrease in the production of mevalonate, a key intermediate in the cholesterol biosynthesis pathway .

Transport and Distribution

Pravastatin lactone is transported and distributed within cells and tissues in a specific manner. It is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter .

Subcellular Localization

Pravastatin lactone is localized within specific compartments or organelles within the cell. It is predominantly found in the liver, where it is selectively distributed .

準備方法

Synthetic Routes and Reaction Conditions: Pravastatin lactone can be synthesized from pravastatin through a lactonization reaction. This process typically involves the use of acidic conditions to promote the cyclization of the hydroxy acid group into a lactone ring. The reaction can be carried out using various acids, such as hydrochloric acid or sulfuric acid, under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of pravastatin lactone involves the fermentation of compactin, followed by hydroxylation and lactonization. The fermentation process uses microorganisms such as Streptomyces carbophilus to produce compactin, which is then hydroxylated to form pravastatin. The final step involves the lactonization of pravastatin to produce pravastatin lactone .

化学反応の分析

反応の種類: プラバスタチンラクトンは、次のようなさまざまな化学反応を起こします。

酸化: プラバスタチンラクトンは、酸化されてさまざまな酸化生成物を形成できます。

還元: 還元反応により、プラバスタチンラクトンを元のヒドロキシ酸型に戻すことができます。

加水分解: プラバスタチンラクトンの加水分解は、塩基性または酸性条件下で起こり、プラバスタチンが生成されます。

ラクトン化と脱ラクトン化: プラバスタチンとプラバスタチンラクトン間の相互変換は、周囲のpHの影響を受けます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

加水分解: それぞれ塩酸または水酸化ナトリウムを用いた酸性または塩基性条件。

生成される主な生成物:

酸化: プラバスタチンラクトンのさまざまな酸化誘導体。

還元: プラバスタチン。

加水分解: プラバスタチン。

4. 科学研究への応用

プラバスタチンラクトンは、次のようないくつかの科学研究への応用があります。

化学: ラクトン化および加水分解反応を研究するためのモデル化合物として使用されます。

生物学: プラバスタチンの代謝における役割とその細胞プロセスへの影響について調査されています。

医学: コレステロール低下療法における薬物動態と薬力学について研究されています。

類似化合物との比較

Simvastatin: Another statin that undergoes lactonization to form simvastatin lactone.

Lovastatin: Similar in structure and function, also forms a lactone derivative.

Atorvastatin: A statin with a different structure but similar cholesterol-lowering effects.

Uniqueness: Pravastatin lactone is unique due to its hydrophilic nature, which differentiates it from other statins like simvastatin and lovastatin that are more lipophilic. This property affects its absorption, distribution, and excretion, making pravastatin lactone less likely to cause certain side effects associated with lipophilic statins .

特性

IUPAC Name |

[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQARDMYXSOFTLN-PZAWKZKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235286 | |

| Record name | Pravastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85956-22-5 | |

| Record name | Pravastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085956225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pravastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBE3Z4192Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)

![2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid](/img/structure/B20349.png)

![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)